molecular formula C6H10N2O B1320240 2-(4-Methyl-1H-pyrazol-1-YL)ethanol CAS No. 1006469-41-5

2-(4-Methyl-1H-pyrazol-1-YL)ethanol

Cat. No. B1320240
CAS RN: 1006469-41-5
M. Wt: 126.16 g/mol
InChI Key: CDUGJIOIHWUWOH-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1H-pyrazol-1-YL)ethanol” is a chemical compound with the molecular formula C6H10N2O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-1H-pyrazol-1-YL)ethanol” consists of a pyrazole ring attached to an ethanol group. The pyrazole ring contains two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

“2-(4-Methyl-1H-pyrazol-1-YL)ethanol” is a solid compound with a molecular weight of 162.62 .

Scientific Research Applications

Synthesis of Platinum (II) Complexes

The compound can be used in the synthesis of platinum (II) complexes. In a study, the title compound was synthesized via the reaction of an aryl-substitified pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .

Organic Light-Emitting Diode (OLED) Applications

The synthesized platinum (II) complex exhibits green fluorescence with a maximum at 514 nm, which makes it a potential candidate for use in organic light-emitting diodes (OLEDs) .

Photovoltaic Devices

Platinum-group metal complexes, including those synthesized using “2-(4-Methyl-1H-pyrazol-1-YL)ethanol”, are important phosphor materials for modern photovoltaic devices .

Androgen Receptor Antagonists

The compound can be used in the design and synthesis of androgen receptor antagonists. Some derivatives of “2-(5-methyl-1H-pyrazol-1-YL)acetamide” showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Anti-Prostate Cancer Agents

The compound can be used in the development of anti-prostate cancer agents. Some derivatives of “2-(5-methyl-1H-pyrazol-1-YL)acetamide” showed potent anti-proliferative activity in LNCaP cells .

Antileishmanial Applications

The compound can be used in the development of antileishmanial drugs. A molecular simulation study justified the potent in vitro antipromastigote activity of a compound that has a desirable fitting pattern in the LmPTR1 pocket .

Antimalarial Applications

The compound can also be used in the development of antimalarial drugs. The same study that justified its antileishmanial activity also suggested potential antimalarial applications .

Antiparasitic, Antibacterial, and Anti-Viral HIV Activities

The compound can be used in the development of antiparasitic, antibacterial, and anti-viral HIV drugs. The sulfonamide functionality in the compound can display these activities .

Future Directions

Pyrazole derivatives, including “2-(4-Methyl-1H-pyrazol-1-YL)ethanol”, have potential applications in various fields due to their diverse pharmacological effects. Future research may focus on exploring these applications further, as well as developing more efficient synthesis methods .

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUGJIOIHWUWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599134
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1H-pyrazol-1-YL)ethanol

CAS RN

1006469-41-5
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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